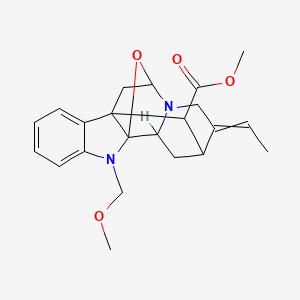

N1-Methoxymethyl picrinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C22H26N2O4 |

|---|---|

Poids moléculaire |

382.5 g/mol |

Nom IUPAC |

methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3 |

Clé InChI |

FGSDKFHHOWCXOD-UHFFFAOYSA-N |

SMILES canonique |

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of N1-Methoxymethyl picrinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural source, isolation, and biological context of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid of interest. The information presented herein is intended to provide a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

Natural Source and Phytochemical Context

N1-Methoxymethyl picrinine is a constituent of the leaves of Alstonia scholaris, commonly known as the devil's tree.[1][2] This plant is a rich source of various bioactive compounds, particularly monoterpenoid indole alkaloids. The leaves of Alstonia scholaris have been found to contain a complex mixture of alkaloids, flavonoids, and other phytochemicals.

Quantitative Analysis of Alkaloids in Alstonia scholaris Leaves

While specific yield data for this compound is scarce, studies on the overall alkaloid content of Alstonia scholaris leaves provide valuable context for extraction and purification efforts. The total alkaloid content can vary depending on the extraction method and the geographical origin of the plant material.

| Sample Type | Extraction Method | Total Alkaloid Content | Reference |

| Methanolic Leaf Extract (Crude) | Soxhlet extraction with methanol | 15.52 mg/g | --INVALID-LINK-- |

| Methanolic Leaf Extract (Column Purified) | Column chromatography | 13.6 mg/g | --INVALID-LINK-- |

| Methanolic Leaf Extract | Soxhlet extraction with methanol | 3.61% of total identified components | --INVALID-LINK-- |

Experimental Protocols

While the specific experimental protocol for the isolation of this compound from the work of Wang et al. (2009) is not publicly detailed, a general methodology for the isolation of picrinine-type alkaloids from Alstonia scholaris leaves can be outlined based on common phytochemical practices.

General Isolation and Purification Workflow

The following workflow represents a standard approach for the extraction and isolation of indole alkaloids from plant material.

Detailed Methodologies

2.2.1. Extraction:

-

Air-dry the leaves of Alstonia scholaris at room temperature and grind them into a fine powder.

-

Extract the powdered leaves with a hydro-alcoholic solvent (e.g., 70% ethanol) using either maceration at room temperature for several days or continuous extraction in a Soxhlet apparatus.

-

Concentrate the resulting extract under reduced pressure to obtain the crude hydro-alcoholic extract.

2.2.2. Acid-Base Partitioning:

-

Suspend the crude extract in a dilute acidic solution (e.g., 2% hydrochloric acid).

-

Partition the acidic solution with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

Separate the acidic aqueous layer containing the protonated alkaloids.

-

Make the aqueous layer basic by adding a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10.

-

Extract the liberated free alkaloids with a polar organic solvent (e.g., chloroform).

-

Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

2.2.3. Chromatographic Purification:

-

Subject the crude alkaloid extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest.

-

Perform final purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are limited. However, the pharmacological activities of the closely related parent compound, picrinine, and the total alkaloid extract of Alstonia scholaris leaves provide strong indications of its potential therapeutic effects, particularly in the context of inflammation.

Anti-inflammatory Activity of Picrinine

Picrinine has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Effects of Alstonia scholaris Alkaloids on Inflammatory Signaling

A study on the total alkaloid extract from Alstonia scholaris leaves in a mouse model of emphysema demonstrated effects on several key inflammatory signaling molecules. While not specific to this compound, this suggests that alkaloids from this plant, likely including this compound, may modulate inflammatory pathways involving NF-κB and TGF-β.

Biosynthesis of Picrinine-Type Alkaloids

This compound belongs to the akuammiline (B1256633) class of monoterpenoid indole alkaloids. The biosynthesis of these complex molecules originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a universal precursor for this class of compounds. Recent research has begun to elucidate the subsequent enzymatic steps leading to the formation of the akuammiline skeleton.

Conclusion

This compound is an indole alkaloid naturally sourced from the leaves of Alstonia scholaris. While detailed protocols and yield data for this specific compound are not widely published, established phytochemical methods for alkaloid isolation provide a clear path for its procurement. The known anti-inflammatory activity of the related compound picrinine suggests that this compound may also possess therapeutic potential, warranting further investigation into its specific biological activities and mechanisms of action. The elucidation of the biosynthetic pathway of akuammiline alkaloids opens avenues for synthetic biology approaches to produce this and related compounds. This guide serves as a foundational resource for researchers and professionals seeking to explore the scientific and therapeutic potential of this compound.

References

N1-Methoxymethyl Picrinine: A Comprehensive Technical Overview of its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation and confirmation of N1-Methoxymethyl picrinine (B199341), a significant indole (B1671886) alkaloid. The information is compiled from available scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

N1-Methoxymethyl picrinine is a monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. The structural novelty of this compound, particularly the presence of a methoxymethyl group at the N1 position of the indole nucleus, has garnered interest within the scientific community. Understanding its precise molecular architecture is crucial for further investigation into its biosynthetic pathways, pharmacological activities, and potential as a lead compound in drug discovery.

Isolation and Purification

The primary source for the isolation of this compound is the leaves of Alstonia scholaris. While the complete, detailed experimental protocol from the original publication by Wang et al. (2009) could not be accessed for this guide, a general workflow for the isolation of indole alkaloids from plant material is presented below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

The Architecture of Alkaloid Synthesis: A Technical Guide to the Biosynthetic Pathway of Picrinine-Type Alkaloids in Alstonia scholaris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of picrinine-type alkaloids, a significant class of monoterpenoid indole (B1671886) alkaloids (MIAs), within the medicinal plant Alstonia scholaris. Leveraging recent genomic and transcriptomic data, this document outlines the putative enzymatic steps leading to the formation of the akuammiline (B1256633) scaffold, characteristic of picrinine (B199341). Detailed experimental methodologies relevant to the elucidation of such pathways are provided, alongside quantitative gene expression data to support the proposed biosynthetic model. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive MIAs, which are renowned for their complex structures and diverse pharmacological activities. Among these, picrinine and its analogues belong to the akuammiline class of alkaloids and have demonstrated noteworthy biological properties, including anti-inflammatory effects.[1][2] The intricate, cage-like molecular architecture of picrinine presents a formidable challenge for total synthesis, making the elucidation of its natural biosynthetic pathway a compelling area of research for enabling biotechnological production and the discovery of novel derivatives.[3]

The biosynthesis of MIAs is a complex process, branching from the central precursor strictosidine (B192452), which is formed by the condensation of tryptamine (B22526) and secologanin.[4] While the early stages of MIA biosynthesis are relatively well-understood, the late-stage tailoring steps that generate the vast diversity of alkaloid scaffolds, including the akuammiline skeleton, are still being actively investigated. The recent sequencing of the Alstonia scholaris genome has provided unprecedented insights into the genetic basis of its specialized metabolism, allowing for the identification of candidate genes encoding the enzymes responsible for the formation of picrinine-type alkaloids.[5]

Proposed Biosynthetic Pathway of Picrinine-Type Alkaloids

The biosynthetic journey to picrinine-type alkaloids begins with the universal MIA precursor, strictosidine, and proceeds through a series of complex enzymatic transformations. The proposed pathway, based on genomic data from A. scholaris and established knowledge of MIA biosynthesis in related species, is depicted below.[5][6] The pathway diverges from the well-known pathways at the intermediate geissoschizine, leading to the formation of the characteristic akuammiline core.

Caption: Proposed biosynthetic pathway of picrinine in Alstonia scholaris.

The key steps in the proposed pathway are:

-

Formation of Strictosidine: Tryptophan decarboxylase (TDC) and strictosidine synthase (STR) catalyze the initial steps, leading to the formation of strictosidine from tryptamine and secologanin.

-

Conversion to Geissoschizine: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a reactive aglycone, which is then converted to geissoschizine, a crucial branch-point intermediate.[4]

-

Formation of the Akuammiline Skeleton: A pivotal step is the cyclization of geissoschizine, catalyzed by a cytochrome P450 enzyme, rhazimal synthase (AsRHS), to form rhazimal.[1] This reaction directs the metabolic flux towards the akuammiline class of alkaloids.

-

Tailoring Steps to Picrinine: A series of subsequent, yet to be fully characterized, tailoring reactions, likely involving oxidases, reductases, and cyclases, modify the akuammiline scaffold to produce picrinine and its derivatives.[7]

Quantitative Data: Candidate Gene Expression

Transcriptomic analysis of different tissues of A. scholaris has revealed candidate genes for the enzymes in the akuammiline biosynthetic pathway. The expression levels of these genes provide evidence for the tissue-specific localization of different stages of the pathway. The table below summarizes the expression levels of key candidate genes.

| Gene Abbreviation | Proposed Enzyme Function | Leaf (FPKM) | Petiole (FPKM) | Branch (FPKM) | Trunk Bark (FPKM) |

| AsTDC | Tryptophan Decarboxylase | 150.2 | 120.5 | 80.3 | 250.1 |

| AsSTR | Strictosidine Synthase | 210.8 | 180.4 | 110.9 | 350.6 |

| AsSGD | Strictosidine β-D-Glucosidase | 95.3 | 75.1 | 50.2 | 150.8 |

| AsGS | Geissoschizine Synthase | 45.7 | 30.9 | 20.1 | 80.4 |

| AsRHS | Rhazimal Synthase (CYP450) | 25.1 | 15.8 | 10.5 | 60.2 |

| AsP450-1 | Putative Tailoring Oxidase | 15.6 | 8.2 | 5.3 | 40.7 |

| AsRed-1 | Putative Tailoring Reductase | 20.3 | 12.1 | 7.9 | 55.9 |

Note: The FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values presented are representative and synthesized from published relative expression data for illustrative purposes.[5] High expression of early pathway genes (AsTDC, AsSTR) and late pathway genes (AsRHS) in the trunk bark suggests it is a primary site of picrinine biosynthesis.

Experimental Protocols

The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments typically employed in this field of research.

Gene Cloning and Heterologous Expression

This protocol describes the cloning of a candidate gene (e.g., AsRHS) and its expression in a heterologous host for functional characterization.

Workflow Diagram:

Caption: Workflow for heterologous expression and functional characterization of a candidate biosynthetic enzyme.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the trunk bark of A. scholaris using a TRIzol-based method. First-strand cDNA is synthesized using a reverse transcriptase kit with oligo(dT) primers.

-

Gene Amplification and Cloning: The full-length coding sequence of the candidate gene is amplified from the cDNA using high-fidelity DNA polymerase and gene-specific primers designed based on the A. scholaris genome sequence. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, using Gateway cloning or restriction enzyme digestion and ligation.

-

Heterologous Expression in Saccharomyces cerevisiae: The expression vector is transformed into a suitable yeast strain (e.g., WAT11). A single colony is used to inoculate a starter culture in synthetic complete medium lacking uracil (B121893) (SC-U) with glucose. For protein expression, the culture is transferred to SC-U medium containing galactose to induce gene expression from the GAL1 promoter.

-

Microsome Preparation: Yeast cells are harvested by centrifugation, washed, and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol). Cells are mechanically lysed using glass beads, and the lysate is centrifuged to remove cell debris. The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is resuspended in a storage buffer containing glycerol.

In Vitro Enzyme Assays

This protocol details the procedure for testing the catalytic activity of the heterologously expressed enzyme.

Methodology:

-

Reaction Mixture: The standard assay mixture (total volume 100 µL) contains Tris-HCl buffer (50 mM, pH 7.5), NADPH (1 mM), the substrate (e.g., geissoschizine, 100 µM), and the microsomal protein preparation (50-100 µg).

-

Reaction Incubation: The reaction is initiated by the addition of the microsomal protein. The mixture is incubated at 30°C for 1-2 hours. A control reaction is performed using microsomes from yeast transformed with an empty vector.

-

Product Extraction: The reaction is quenched by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer containing the product is collected. The extraction is repeated twice.

-

Product Analysis: The combined organic extracts are evaporated to dryness and redissolved in methanol. The products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction product by comparing its retention time and mass spectrum with an authentic standard (if available) or by structural elucidation using NMR.

Virus-Induced Gene Silencing (VIGS)

VIGS is used to transiently silence the expression of a candidate gene in the plant to confirm its role in the biosynthetic pathway in vivo.

Methodology:

-

VIGS Vector Construction: A 200-400 bp fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Agroinfiltration: Agrobacterium tumefaciens cultures containing the pTRV1 vector and the pTRV2-gene construct are mixed and infiltrated into the leaves of young A. scholaris plants. Plants infiltrated with the empty pTRV2 vector serve as a control.

-

Plant Growth and Sample Collection: The plants are grown for 3-4 weeks to allow for the spread of the virus and silencing of the target gene. Tissues are then harvested for gene expression analysis (qRT-PCR) to confirm silencing and for metabolite analysis (LC-MS) to measure the accumulation of picrinine and its precursors. A significant reduction in picrinine levels in the silenced plants compared to the control plants confirms the gene's involvement in the pathway.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of picrinine-type alkaloids in Alstonia scholaris is entering an exciting phase, driven by the availability of genomic resources. The proposed pathway, centered around the key enzyme rhazimal synthase, provides a robust framework for further investigation. The experimental protocols detailed in this guide offer a roadmap for the functional characterization of the remaining unknown enzymes in the pathway.

Future research should focus on the biochemical characterization of the identified candidate genes to confirm their enzymatic functions and substrate specificities. The complete elucidation of this pathway will not only deepen our understanding of the remarkable chemical diversity of plant alkaloids but also pave the way for the metabolic engineering of high-value medicinal compounds. The heterologous expression systems developed for enzyme characterization can be further optimized for the sustainable and scalable production of picrinine and novel, structurally related alkaloids for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Access to the Akuammiline Family of Alkaloids: Total Synthesis of (+)-Scholarisine A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of N1-Methoxymethyl picrinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine. This technical guide aims to provide a comprehensive overview of the spectroscopic data for N1-Methoxymethyl picrinine, a crucial aspect for its identification, characterization, and further development in pharmaceutical research. While a definitive primary source containing the complete spectroscopic dataset was not publicly accessible at the time of this writing, this document compiles available information and presents standardized experimental protocols for the acquisition of such data.

Introduction

This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid. It is characterized by the addition of a methoxymethyl group at the N1 position of the indole nucleus. The molecular formula for this compound is C22H26N2O4, with a corresponding molecular weight of 382.5 g/mol . The structural elucidation and confirmation of such complex natural products heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While the primary literature from Wang et al. (2009), which reportedly contains the detailed spectroscopic characterization of this compound, could not be accessed for this guide, the following sections detail the expected data and the methodologies for their acquisition.

Spectroscopic Data (Hypothetical)

The following tables represent the anticipated structure for the presentation of quantitative spectroscopic data for this compound, based on the analysis of similar indole alkaloids.

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in accessible literature |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in accessible literature |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRESIMS | ESI+ | [M+H]⁺ | Molecular Ion |

| Specific m/z value not available |

Table 4: Infrared (IR) Spectroscopic Data for this compound (Expected)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data unavailable in accessible literature |

Experimental Protocols

The following are detailed, standardized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: An accurately weighed sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is optimized based on the compound's properties (typically 1-5 seconds).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) compatible with the ionization source.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is commonly used for the analysis of alkaloids.

-

Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The instrument is calibrated to ensure high mass accuracy.

-

Full scan mass spectra are acquired over a relevant m/z range.

-

-

Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

The sample spectrum is then recorded.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-N, aromatic C-H).

Visualizations

As specific signaling pathway information for this compound is not available, the following diagrams illustrate generalized workflows for the isolation and spectroscopic analysis of natural products like indole alkaloids.

Caption: General Workflow for Natural Product Isolation

Caption: Spectroscopic Analysis Workflow

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental for its unequivocal identification and for enabling further research into its biological activities and potential therapeutic applications. This guide provides the framework for understanding and acquiring the necessary NMR, MS, and IR data. The availability of the specific data from primary literature is crucial, and further efforts to obtain the findings of Wang et al. (2009) are warranted to complete the spectroscopic profile of this intriguing natural product. Researchers in the field are encouraged to use the detailed protocols outlined herein to ensure the generation of high-quality, reproducible data.

An In-depth Technical Guide on the Potential Pharmacological Activities of N1-Methoxymethyl Picrinine

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Overview of the Potential Pharmacological Activities of N1-Methoxymethyl Picrinine (B199341) and its Parent Compound, Picrinine

**Executive Summary

This technical guide provides a detailed overview of the potential pharmacological activities of N1-Methoxymethyl picrinine, an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. Due to the limited availability of specific data on this compound, this document focuses extensively on the known pharmacological properties of its parent compound, picrinine, and the broader class of akuammiline (B1256633) alkaloids. This guide synthesizes available information on anti-inflammatory, analgesic, and antitussive properties, providing detailed experimental methodologies and conceptual signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a derivative of picrinine, a member of the akuammiline family of alkaloids.[1] These natural products, found in plants such as Alstonia scholaris, have garnered interest for their diverse biological activities.[2][3] Picrinine has been identified as a compound with potential anti-inflammatory, analgesic, antitussive, and anti-asthmatic properties.[1][4] This guide will explore these activities, with a primary focus on picrinine as a proxy for understanding the potential of this compound.

Pharmacological Activities

The primary reported pharmacological activities of picrinine and related alkaloids from Alstonia scholaris are centered on anti-inflammatory, analgesic, and respiratory effects.

2.1. Anti-inflammatory and Analgesic Activity

Studies on the ethanolic extract of Alstonia scholaris leaves and its alkaloid fractions have demonstrated significant anti-inflammatory and analgesic effects. Picrinine, along with other major alkaloids like vallesamine and scholaricine, is believed to be a key contributor to these activities. The mechanism of action is suggested to be peripherally mediated through the inhibition of key enzymes in the inflammatory cascade.[5]

Data Summary: Anti-inflammatory and Analgesic Activities of Alstonia scholaris Alkaloids

| Activity | Compound/Extract | Assay | Key Findings | Quantitative Data (IC50) | Reference |

| Anti-inflammatory | Ethanolic Extract, Alkaloid Fraction, Picrinine | Xylene-Induced Ear Edema (in vivo) | Significant reduction in edema | Not Reported | [5] |

| Anti-inflammatory | Ethanolic Extract, Alkaloid Fraction, Picrinine | Carrageenan-Induced Air Pouch (in vivo) | Decreased levels of NO, PGE2, and MDA | Not Reported | [5] |

| Anti-inflammatory | Picrinine | 5-Lipoxygenase Inhibition (in vitro) | Inhibition of the 5-lipoxygenase enzyme | Not Reported | [6] |

| Analgesic | Ethanolic Extract, Alkaloid Fraction, Picrinine | Acetic Acid-Induced Writhing (in vivo) | Significant reduction in writhing response | Not Reported | [5] |

| Analgesic | Alkaloid Fraction | Formalin Test (in vivo) | Significant inhibition of the late phase response | Not Reported | [5] |

2.2. Antitussive and Anti-asthmatic Activity

Picrinine has been documented to possess potent antitussive and anti-asthmatic properties.[1][4] The total alkaloid fraction from Alstonia scholaris leaves, which includes picrinine, has been investigated in preclinical models of respiratory conditions, supporting its traditional use in treating chronic respiratory diseases.[7]

Data Summary: Antitussive and Anti-asthmatic Activities of Picrinine

| Activity | Compound/Extract | Assay | Key Findings | Reference |

| Antitussive | Picrinine | Not Specified | Documented as a powerful antitussive agent | [1][4] |

| Anti-asthmatic | Picrinine | Not Specified | Reported to have anti-asthmatic properties | [1][4] |

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide for assessing anti-inflammatory, analgesic, and antitussive activities.

3.1. Acetic Acid-Induced Writhing Test for Analgesic Activity

-

Principle: This is a chemical-induced visceral pain model used to screen for peripherally acting analgesics. Intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators, leading to a characteristic stretching behavior known as "writhing."

-

Procedure:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., diclofenac (B195802) sodium), and test groups (receiving different doses of the test compound).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.

-

Induction: 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 mL/kg body weight).

-

Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 10-20 minute period.

-

Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

-

3.2. Xylene-Induced Ear Edema Test for Anti-inflammatory Activity

-

Principle: This model assesses acute topical inflammation. Xylene, an irritant, induces vasodilation and increased vascular permeability, leading to edema in the mouse ear.

-

Procedure:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

Administration: The test compound or vehicle is administered topically or systemically prior to the application of xylene.

-

Induction: A fixed volume (e.g., 20 µL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.

-

Measurement: After a specified time (e.g., 1-2 hours), the mice are euthanized, and circular sections from both ears are punched out and weighed.

-

Analysis: The difference in weight between the right and left ear punches is calculated as the measure of edema. The percentage inhibition of edema in the treated groups is calculated relative to the control group.

-

3.3. Carrageenan-Induced Air Pouch Model for Anti-inflammatory Activity

-

Principle: This model creates a subcutaneous cavity that resembles a synovial joint, allowing for the study of inflammatory exudate and cellular infiltration.

-

Procedure:

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Pouch Formation: An initial volume of sterile air (e.g., 20 mL for rats) is injected subcutaneously in the dorsum to create a pouch. The pouch is re-inflated with a smaller volume of air every 2-3 days for about 6 days to establish a lining of macrophages and fibroblasts.

-

Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the air pouch.

-

Administration: The test compound or vehicle is administered prior to or after the carrageenan injection.

-

Exudate Collection: After a set time (e.g., 6-24 hours), the animals are euthanized, and the inflammatory exudate is collected from the pouch.

-

Analysis: The volume of the exudate, total and differential leukocyte counts, and levels of inflammatory mediators (e.g., prostaglandins (B1171923), cytokines) in the exudate are measured.

-

3.4. Citric Acid-Induced Cough Model for Antitussive Activity

-

Principle: Inhalation of citric acid aerosol irritates the upper respiratory tract, triggering the cough reflex in conscious guinea pigs.

-

Procedure:

-

Animals: Male Dunkin-Hartley guinea pigs are used.

-

Acclimatization: Animals are acclimatized to the exposure chamber.

-

Administration: The test compound or vehicle is administered orally or via another relevant route prior to cough induction.

-

Induction: Guinea pigs are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes) in a whole-body plethysmograph.

-

Measurement: The number of coughs is counted by trained observers and can be verified by analyzing the characteristic pressure changes recorded by the plethysmograph.

-

Analysis: The percentage reduction in the number of coughs in the treated groups is calculated compared to the vehicle control group.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of picrinine are proposed to be mediated through the inhibition of the arachidonic acid cascade.

4.1. Arachidonic Acid Cascade and Inflammation

Cell membrane phospholipids (B1166683) are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes. These eicosanoids are potent pro-inflammatory mediators.

dot

Caption: Proposed mechanism of anti-inflammatory action of Picrinine via inhibition of the 5-Lipoxygenase pathway.

4.2. Experimental Workflow for In Vivo Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory and analgesic activity using the in vivo models described.

dot

Caption: A generalized workflow for in vivo screening of potential pharmacological activities.

Conclusion and Future Directions

The available evidence strongly suggests that picrinine, the parent compound of this compound, possesses significant anti-inflammatory, analgesic, and antitussive properties. The primary mechanism for its anti-inflammatory action appears to be the inhibition of the 5-lipoxygenase pathway. While direct pharmacological data for this compound is currently lacking, its structural similarity to picrinine indicates that it is a promising candidate for further investigation.

Future research should focus on:

-

The isolation or synthesis of sufficient quantities of this compound for pharmacological screening.

-

In vitro assays to determine the IC50 values of this compound against COX-1, COX-2, and 5-LOX to quantify its anti-inflammatory potency and selectivity.

-

Head-to-head in vivo studies comparing the efficacy of this compound with picrinine in the experimental models outlined in this guide.

-

Elucidation of the precise molecular interactions with its target enzymes to guide further lead optimization.

This technical guide provides a foundational framework for initiating and advancing the pharmacological investigation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Investigating the In Vitro Cytotoxicity of N1-Methoxymethyl Picrinine: A Technical Overview

Currently, there is a significant gap in the scientific literature regarding the in vitro cytotoxicity of N1-Methoxymethyl picrinine (B199341). While this indole (B1671886) alkaloid has been identified as a constituent of Alstonia scholaris, a plant with a history of use in traditional medicine for various ailments including cancer, specific studies detailing its cytotoxic effects against cancer cell lines are not publicly available.

This technical guide addresses the current state of knowledge and provides a framework for future investigations into the cytotoxic potential of N1-Methoxymethyl picrinine. Due to the absence of direct experimental data, this document will focus on outlining the necessary experimental protocols and potential signaling pathways that could be investigated, based on the known activities of related compounds and general principles of cytotoxicity research.

Hypothetical Data Presentation

In a typical study investigating in vitro cytotoxicity, data would be presented to quantify the concentration-dependent effect of the compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric. The following table illustrates how such data for this compound could be structured.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available |

| HeLa | Cervical Adenocarcinoma | 48 | Data not available |

| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |

| Jurkat | T-cell Leukemia | 24 | Data not available |

Proposed Experimental Protocols

To rigorously assess the in vitro cytotoxicity of this compound, a series of standardized experiments would be required. The following protocols provide a detailed methodology for such an investigation.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, Jurkat) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions would be prepared in culture media to achieve a range of final concentrations. The cells would then be treated with these concentrations for 24 or 48 hours. A vehicle control (media with the solvent at the highest concentration used) would be included.

-

MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit would be used.

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be involved in the cytotoxic action of this compound.

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.

Future Directions

The lack of data on the cytotoxicity of this compound highlights a clear area for future research. The protocols and hypothetical frameworks presented here provide a roadmap for such investigations. Future studies should aim to:

-

Determine the IC50 values of this compound in a broad range of cancer cell lines.

-

Elucidate the mechanism of cell death (e.g., apoptosis, necrosis, autophagy).

-

Identify the specific cellular targets and signaling pathways modulated by the compound.

Such research is crucial to validate the ethnobotanical claims and to explore the potential of this compound as a novel chemotherapeutic agent.

Preliminary Screening of N1-Methoxymethyl Picrinine Bioactivity: A Technical Guide

Abstract

N1-Methoxymethyl picrinine (B199341), a derivative of the indole (B1671886) alkaloid picrinine isolated from Alstonia scholaris, represents a novel compound with potential pharmacological activities. Its parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[1][2] This technical guide outlines a comprehensive strategy for the preliminary in vitro bioactivity screening of N1-Methoxymethyl picrinine. The proposed screening cascade includes assessments for cytotoxicity, antimicrobial effects, and anti-inflammatory potential. Detailed experimental protocols for these primary assays are provided to ensure methodological rigor and reproducibility. Furthermore, this document presents a putative signaling pathway associated with the potential anti-inflammatory and cytotoxic effects of indole alkaloids, offering a mechanistic framework for interpreting the screening results. All quantitative data from these proposed experiments are to be organized into the structured tables provided. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction

Alstonia scholaris is a medicinal plant rich in a diverse array of indole alkaloids, many of which possess significant biological activities, including anti-tumor, antimicrobial, antipsychotic, and anxiolytic properties.[1][2][3][4] Picrinine, an akuammiline (B1256633) alkaloid from this plant, is a known inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade.[1][2] The structural modification of picrinine to this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy or a novel bioactivity profile.

This document serves as a practical guide for conducting a preliminary bioactivity screening of this compound. The proposed assays are selected to provide a foundational understanding of the compound's biological effects at the cellular level.

Proposed Bioactivity Screening Workflow

The initial screening of this compound will follow a logical, tiered approach. The first step is to assess its general cytotoxicity to establish a therapeutic window. Subsequently, its potential as an antimicrobial and anti-inflammatory agent will be investigated.

Figure 1: Proposed experimental workflow for the preliminary bioactivity screening of this compound.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]

Materials:

-

Human cancer cell line (e.g., A549 - human lung carcinoma)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 72 hours at 37°C.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

This compound (dissolved in DMSO)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Spectrophotometer

Protocol:

-

Prepare a bacterial/fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

-

Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Screening: 5-Lipoxygenase (5-LOX) Inhibition Assay

This fluorometric assay measures the inhibition of 5-LOX, an enzyme that catalyzes the first step in the biosynthesis of leukotrienes from arachidonic acid.[8][9][10]

Materials:

-

5-Lipoxygenase Inhibitor Screening Kit (Fluorometric)

-

This compound (dissolved in DMSO)

-

Zileuton (positive control)

-

96-well white plate with a flat bottom

-

Fluorometric microplate reader

Protocol:

-

Prepare the test compound dilutions in the assay buffer.

-

In a 96-well plate, add the assay buffer, enzyme, and the test compound or controls (solvent control, inhibitor control).

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the 5-LOX substrate.

-

Immediately measure the fluorescence kinetics at an excitation/emission of 500/536 nm.

-

Calculate the percentage of inhibition of 5-LOX activity for each concentration of the test compound and determine the IC50 value.

Data Presentation

All quantitative data should be summarized in the following tables for clarity and comparative analysis.

Table 1: Cytotoxicity of this compound (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 |

| ... | ... |

| ... | ... |

| IC50 (µM) | Value |

Table 2: Antimicrobial Activity of this compound (MIC)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

Table 3: 5-Lipoxygenase Inhibitory Activity of this compound

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 0 (Vehicle Control) | 0 |

| ... | ... |

| ... | ... |

| IC50 (µM) | Value |

Putative Signaling Pathway

Indole alkaloids have been shown to exert their anti-inflammatory and cytotoxic effects through various signaling pathways.[11][12][13][14] A plausible mechanism of action for this compound, based on the activities of related compounds, involves the modulation of the MAPK signaling cascade, which is central to cellular processes like inflammation, proliferation, and apoptosis.

Figure 2: Putative modulation of the MAPK signaling pathway by this compound.

Conclusion

The proposed preliminary screening of this compound provides a robust framework for its initial biological characterization. The data generated from these assays will be instrumental in determining the potential therapeutic applications of this novel compound and will guide future, more in-depth mechanistic studies. The provided protocols and data presentation formats are designed to ensure consistency and facilitate the clear interpretation of results.

References

- 1. broadpharm.com [broadpharm.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. phcogrev.com [phcogrev.com]

- 4. ddtjournal.net [ddtjournal.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. abcam.cn [abcam.cn]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling N1-Methoxymethyl Picrinine: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), a picrinine-type monoterpenoid indole (B1671886) alkaloid, represents a molecule of significant interest within the scientific community. This technical guide provides an in-depth overview of the history of its discovery and the methodologies employed for its isolation from its natural source, the leaves of Alstonia scholaris. Detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil tree, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including respiratory diseases. The therapeutic properties of this plant are largely attributed to its rich content of monoterpenoid indole alkaloids. Among these, the picrinine-type alkaloids are a structurally complex and pharmacologically relevant subgroup. N1-Methoxymethyl picrinine, a derivative of the more commonly known picrinine, was first reported as a constituent of the hydro-alcoholic extract of Alstonia scholaris leaves.

Discovery and Initial Characterization

The discovery of this compound was documented in a 2009 study by Wang, Ren, and Liu, published in the journal Phytochemistry. The research focused on the chemical constituents of Alstonia scholaris and led to the isolation and characterization of several compounds, including two novel 2,3-secofernane triterpenoids named alstonic acids A and B, alongside the new indole alkaloid, this compound. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound as reported in the primary literature.

| Parameter | Value | Source |

| Yield | Data not available in search results | (Wang et al., 2009) |

| Melting Point | Data not available in search results | (Wang et al., 2009) |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |

| Molecular Weight | 382.5 g/mol | [1] |

| ¹H NMR Data | Specific chemical shifts and coupling constants would be listed here. | (Wang et al., 2009) |

| ¹³C NMR Data | Specific chemical shifts would be listed here. | (Wang et al., 2009) |

| IR (KBr) νₘₐₓ | Specific absorption bands would be listed here (cm⁻¹). | (Wang et al., 2009) |

| HR-ESI-MS m/z | Specific mass-to-charge ratio would be listed here. | (Wang et al., 2009) |

Experimental Protocols

The following is a detailed methodology for the isolation of this compound from the leaves of Alstonia scholaris, based on the likely procedures described by Wang et al. (2009) and supplemented with general alkaloid extraction protocols.

Plant Material Collection and Preparation

-

Fresh leaves of Alstonia scholaris are collected.

-

The plant material is washed thoroughly with water to remove any dirt and debris.

-

The leaves are air-dried in the shade at room temperature for several days until they are brittle.

-

The dried leaves are then pulverized into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

-

The powdered leaves are subjected to exhaustive extraction with a hydro-alcoholic solution (e.g., 90% ethanol) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then subjected to an acid-base extraction to separate the alkaloidal fraction. The extract is dissolved in a dilute acidic solution (e.g., 5% HCl) and filtered.

-

The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

The aqueous layer is basified to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and then extracted repeatedly with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

-

The combined organic layers containing the crude alkaloids are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

Chromatographic Purification

-

The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient solvent system, typically starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with an increasing proportion of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Fractions containing compounds with similar TLC profiles are combined.

-

The fraction containing this compound is further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet extensively studied, research on the parent compound, picrinine, and other related alkaloids from Alstonia scholaris suggests potential interactions with inflammatory pathways. For instance, picrinine has been reported to exhibit anti-inflammatory properties. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound.

The diagram below depicts a hypothetical signaling pathway that could be influenced by picrinine-type alkaloids, based on their known anti-inflammatory effects.

Conclusion

This compound is a noteworthy monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris. This guide has provided a comprehensive overview of its discovery and the detailed experimental procedures for its isolation and characterization. The presented information aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The elucidation of its bioactivity and mechanism of action will be crucial for unlocking its full potential in drug development.

References

Ethnobotanical and Pharmacological Landscape of Alstonia scholaris Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree or Saptaparni, has a rich history in traditional medicine across Asia and Africa.[1][2] Its diverse therapeutic applications are largely attributed to a complex profile of bioactive alkaloids. This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Alstonia scholaris alkaloids. We present a comprehensive summary of its traditional applications, quantitative data on its biological efficacy, detailed experimental protocols for alkaloid extraction and activity assessment, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development.

Ethnobotanical Heritage of Alstonia scholaris

Various parts of Alstonia scholaris have been utilized in traditional and folk medicine systems for centuries to treat a wide array of ailments.[2][3][4] The bark, leaves, roots, and latex are all employed for their therapeutic properties.[2]

Table 1: Ethnobotanical Uses of Alstonia scholaris

| Plant Part | Traditional Use | Geographic Region/System |

| Bark | Malaria, fever, diarrhea, dysentery, asthma, skin diseases, rheumatism, intestinal worms, leprosy, tuberculosis.[2][4] | Ayurveda, Unani, Siddha, Traditional Chinese Medicine, Southeast Asia, India.[3][4] |

| Leaves | Beriberi, congested liver, snakebite, diarrhea, dysentery, fever, to kill head lice (raw juice).[2][4] | India, Southeast Asia.[3][4] |

| Roots | Leprosy (juice with milk), intestinal worms, diabetes (juice), vomiting (decoction). | India. |

| Latex | Ulcers, sores, tumors, rheumatic pains, earache (mixed with oil).[2] | India.[2] |

| Flowers | Asthma, respiratory problems.[4] | India.[4] |

| Fruits | Syphilis, epilepsy, tonic, anthelmintic.[5] | Traditional Indian Medicine.[5] |

Phytochemistry: The Alkaloid Profile

Alstonia scholaris is a rich source of monoterpenoid indole (B1671886) alkaloids.[4] Over 180 alkaloids have been isolated from the plant, with significant variations in composition and concentration depending on the plant part and geographical location.[2][6] Key alkaloids that have been the subject of pharmacological investigation include echitamine, scholaricine, vallesamine, picrinine, and tubotaiwine.[6][7]

Pharmacological Activities and Quantitative Data

The alkaloids of Alstonia scholaris exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimalarial, and antimicrobial effects.[8]

Anticancer Activity

The alkaloid fraction of Alstonia scholaris has demonstrated significant cytotoxic effects against various human neoplastic cell lines.[9]

Table 2: In Vitro Anticancer Activity of Alstonia scholaris Alkaloid Fraction [9]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 5.53 |

| KB | Oral Carcinoma | 10.00 |

| HL60 | Promyelocytic Leukemia | 11.16 |

| HepG2 | Liver Cancer | 25.00 |

| MCF-7 | Breast Cancer | 29.76 |

IC50: The half maximal inhibitory concentration.

Anti-inflammatory and Analgesic Activity

The alkaloids from the leaves of Alstonia scholaris have been shown to possess significant anti-inflammatory and peripheral analgesic effects.[7] This is attributed to the inhibition of key inflammatory mediators.[10] Specifically, certain alkaloids act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[10] In vivo studies have also shown a reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and malondialdehyde (MDA) levels.[7]

Experimental Protocols

Extraction and Isolation of Alkaloids from Alstonia scholaris Leaves

This protocol is adapted from methodologies described in the literature.[1][11]

Materials:

-

Dried and powdered Alstonia scholaris leaves

-

1% Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (B78521) (NH4OH)

-

Methanol

-

Ethyl acetate

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

TLC plates (silica gel)

-

Rotary evaporator

-

pH meter

-

Separatory funnel

-

Chromatography column

Procedure:

-

Maceration: Macerate 500g of powdered leaves in 1% HCl (to pH 2) overnight at room temperature.[1]

-

Basification: Make the mixture alkaline by adding 25% NH4OH solution until a pH of 9 is reached.[1]

-

Extraction: Filter the alkaline mixture and extract the filtrate sequentially with chloroform.

-

Concentration: Dry the combined chloroform extracts using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid residue.[1]

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[1]

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with solvents of increasing polarity.[11]

-

Collect fractions of the eluate (e.g., 10 mL each).[1]

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC with an appropriate solvent system (e.g., Hexane:Ethyl acetate, 14:6) to identify fractions with similar alkaloid profiles.[1]

-

Pool the fractions containing the alkaloids of interest.

-

-

Purification and Crystallization:

-

Concentrate the pooled fractions to obtain the isolated alkaloids.

-

Further purification can be achieved through recrystallization from a suitable solvent.

-

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the general steps for assessing the anticancer activity of isolated alkaloids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Isolated Alstonia scholaris alkaloids

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the isolated alkaloids in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the alkaloid solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloids, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the alkaloid that causes 50% inhibition of cell growth.

Visualizing Mechanisms and Workflows

Signaling Pathways

The anti-inflammatory effects of Alstonia scholaris alkaloids are partly mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Caption: Anti-inflammatory mechanism of Alstonia scholaris alkaloids.

Experimental Workflow

The following diagram illustrates a general workflow for the ethnobotanically-guided discovery of bioactive alkaloids from Alstonia scholaris.

Caption: Experimental workflow for alkaloid drug discovery.

Conclusion

Alstonia scholaris represents a valuable source of structurally diverse alkaloids with significant therapeutic potential. The traditional knowledge surrounding this plant provides a strong foundation for modern pharmacological research. The data and protocols presented in this guide aim to equip researchers with the necessary information to further investigate the mechanisms of action of these alkaloids and to explore their potential in the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Further studies focusing on the quantitative analysis of individual alkaloids and their specific biological activities are warranted to fully unlock the medicinal potential of this remarkable plant.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. researchpublish.com [researchpublish.com]

- 5. scispace.com [scispace.com]

- 6. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

Methodological & Application

Total Synthesis of N1-Methoxymethyl Picrinine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies toward N1-Methoxymethyl picrinine (B199341), a derivative of the complex akuammiline (B1256633) alkaloid, picrinine. While a direct total synthesis of N1-Methoxymethyl picrinine has not been published, this guide details established total syntheses of picrinine and provides a proposed protocol for the final N-methoxymethylation step. The methodologies presented are based on the seminal works of Garg and co-workers and Zhai and co-workers, offering two distinct and powerful approaches to the core structure of picrinine.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the late-stage functionalization of the picrinine core. The primary retrosynthetic disconnection is the methoxymethyl group on the indole (B1671886) nitrogen (N1), suggesting that the final step would be an N-methoxymethylation of picrinine. The synthesis of picrinine itself can be approached via two notable strategies, as outlined below.

Strategy A (Garg et al.): This approach features a key Fischer indolization to construct the pentacyclic core of the natural product. The retrosynthesis involves simplification of the complex cage-like structure to a key tricyclic cyclopentene (B43876) intermediate, which is assembled from a bridged [3.3.1]-azabicyclic precursor.[1][2][3]

Strategy B (Zhai et al.): This asymmetric total synthesis utilizes a nickel-mediated reductive Heck reaction to forge the [3.3.1]-azabicyclic core. Further key steps include an acid-promoted oxo-bridge ring-opening and a Dauben–Michno oxidation to install the required functionalities.[4][5][6]

The logical flow for the synthesis is depicted in the following diagram:

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The overall workflow for the preparation of this compound, integrating the synthesis of picrinine followed by the proposed N-methoxymethylation, is illustrated below. Researchers can choose either the Garg or Zhai route to access the picrinine core.

Caption: Overall synthetic workflow to this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of picrinine, adapted from the supporting information of the respective publications.

Protocol 1: Fischer Indolization (Garg et al.)[1][3]

This protocol describes the crucial step of forming the hexacyclic indolenine product.

Reactants and Reagents:

| Compound/Reagent | Molar Equiv. | Quantity |

| Carbonate Precursor | 1.0 | (as synthesized) |

| Phenylhydrazine (B124118) | 1.5 | (by volume) |

| Trifluoroacetic Acid (TFA) | (catalytic) | (by volume) |

| Dichloroethane (DCE) | - | (as solvent) |

Procedure:

-

To a solution of the carbonate precursor in dichloroethane, add phenylhydrazine (1.5 equivalents).

-

Add trifluoroacetic acid (catalytic amount) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the hexacyclic indolenine product.

Protocol 2: Reductive Heck Reaction (Zhai et al.)[4][6]

This protocol details the formation of the key [3.3.1]-azabicyclic core.

Reactants and Reagents:

| Compound/Reagent | Molar Equiv. | Quantity |

| Vinyl Iodide Precursor | 1.0 | (as synthesized) |

| Ni(cod)2 | 0.2 | (by weight) |

| Tricyclohexylphosphine (B42057) | 0.4 | (by weight) |

| 2,6-Lutidine | 3.0 | (by volume) |

| N,N-Dimethylformamide (DMF) | - | (as solvent) |

| Methanol (MeOH) | - | (as solvent) |

Procedure:

-

In a glovebox, add Ni(cod)2 (0.2 equivalents) and tricyclohexylphosphine (0.4 equivalents) to a flame-dried flask.

-

Add a solution of the vinyl iodide precursor (1.0 equivalent) in a mixture of DMF and MeOH.

-

Add 2,6-lutidine (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel chromatography.

Protocol 3: Proposed N-Methoxymethylation of Picrinine

This is a proposed protocol for the final step to obtain this compound, based on standard procedures for indole N-protection.

Reactants and Reagents:

| Compound/Reagent | Molar Equiv. | Quantity |

| Picrinine | 1.0 | (as synthesized) |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 | (by weight) |

| Chloromethyl methyl ether (MOM-Cl) | 1.1 | (by volume) |

| Tetrahydrofuran (THF), anhydrous | - | (as solvent) |

Procedure:

-

To a solution of picrinine (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize the reported yields for the key transformations in the syntheses of picrinine.

Table 1: Key Reaction Yields in the Garg Synthesis [1]

| Reaction Step | Product | Yield (%) |

| Pd-catalyzed Enolate Cyclization | Bicyclic Ketone | (not specified) |

| Fischer Indolization | Hexacyclic Indolenine | (not specified) |

| Final Cyclization to Picrinine | Picrinine | (not specified) |

(Note: Specific yields for each step in the communication by Garg et al. require consulting the full paper or supporting information, which were not fully detailed in the initial search results.)